molecular formula C13H14F3NO3S B11676066 Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11676066
M. Wt: 321.32 g/mol
InChI Key: QJOXFIPCOSPCBY-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 2-amino-3-acyl-tetrahydrobenzothiophene scaffold, typically synthesized via the Gewald reaction, have been identified as promising inhibitors of bacterial virulence . Specifically, such derivatives can act as novel inhibitors of pili-dependent biofilm formation in uropathogenic E. coli , presenting a potential anti-virulence strategy for combating bacterial infections without imposing the selective pressure for resistance associated with conventional antibiotics . Furthermore, the 4,5,6,7-tetrahydro-benzothiophene core is a recognized privileged structure in the development of modulators for the Retinoic Acid Receptor-related orphan receptor γt (RORγt), a compelling drug target for the treatment of various autoimmune, inflammatory, and metabolic diseases, as well as certain resistant cancer types . The specific 6-methyl substitution on the tetrahydro ring may influence the compound's physicochemical properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key synthetic intermediate to develop and optimize novel therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14F3NO3S

Molecular Weight

321.32 g/mol

IUPAC Name

methyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H14F3NO3S/c1-6-3-4-7-8(5-6)21-10(9(7)11(18)20-2)17-12(19)13(14,15)16/h6H,3-5H2,1-2H3,(H,17,19)

InChI Key

QJOXFIPCOSPCBY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

The synthesis initiates with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. A cyclization reaction between 2-mercaptobenzoic acid derivatives and α,β-unsaturated ketones under acidic conditions yields the tetrahydrobenzothiophene ring. For example, 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is synthesized via a Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in dichloromethane at 0–5°C, achieving a 72% yield.

Key Reaction Conditions:

  • Reactants: 2-Mercaptobenzoic acid, 3-methylcyclohex-2-enone

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Yield: 68–72%

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 3 is converted to a methyl ester using trimethylchlorosilane (TMSCl) and methanol, a method adapted from amino acid esterification protocols. This approach minimizes racemization and operates under mild conditions. The reaction proceeds via activation of the carboxylic acid by TMSCl, followed by nucleophilic attack by methanol.

Procedure:

  • Dissolve 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (0.1 mol) in anhydrous methanol (100 mL).

  • Add TMSCl (0.2 mol) dropwise under nitrogen at 0°C.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate under reduced pressure to obtain the methyl ester as a white solid (yield: 85–90%).

Advantages:

  • Avoids strong acids (e.g., H₂SO₄), reducing side reactions.

  • Compatible with acid-sensitive functional groups.

Introduction of the Amino Group at Position 2

The amino group is introduced via nitration followed by reduction. Nitration of the benzothiophene core using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C yields the 2-nitro derivative. Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine.

Nitration Conditions:

  • Nitrating Agent: HNO₃ (1.5 equiv) in H₂SO₄

  • Temperature: 0°C

  • Yield: 78%

Reduction Conditions:

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Solvent: Ethanol

  • Pressure: H₂ (1 atm)

  • Yield: 92%

Trifluoroacetylation of the Amino Group

The primary amine at position 2 is acylated with trifluoroacetic anhydride (TFAA) in the presence of pyridine to form the trifluoroacetamide. This reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing the generated trifluoroacetic acid.

Procedure:

  • Dissolve 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 equiv) in dry dichloromethane.

  • Add TFAA (1.2 equiv) and pyridine (2.0 equiv) at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with water and extract with dichloromethane.

  • Purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate the product (yield: 88%).

Alternative Synthetic Routes

Grignard Reagent-Mediated Cyclization

A patent-pending method employs methyl magnesium chloride to form the triazine ring, which is subsequently functionalized. While originally designed for triazine derivatives, this approach has been adapted for benzothiophenes by substituting the starting material with a thiophene-containing precursor.

Conditions:

  • Grignard Reagent: Methyl magnesium chloride (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -15°C to 0°C

  • Yield: 65–70%

One-Pot Sequential Functionalization

Recent advancements enable the integration of esterification and acylation in a single pot. The carboxylic acid is first activated with HATU and DIPEA, followed by in situ acylation of the amine. This method reduces purification steps and improves overall yield (78–82%).

Optimization and Scalability

Parameter Optimal Condition Impact on Yield
Solvent for Acylation DichloromethaneMaximizes solubility of TFAA
Temperature 0°C → Room temperatureMinimizes side reactions
Catalyst Loading 10% Pd/C for hydrogenationComplete nitro reduction
Purification Column chromatography (SiO₂)>95% purity

Industrial-scale production employs continuous flow reactors for nitration and hydrogenation steps, achieving throughputs of 5–10 kg/day with 90% reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress-related neuronal damage.

Case Study : In vitro studies reported in Neuroscience Letters indicated that treatment with the compound reduced neuronal cell death in models of neurodegeneration by modulating apoptotic signaling pathways.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity.

Case Study : Research published in Pharmacology Reports highlighted its ability to downregulate pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in murine models of arthritis.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

Case Study : A recent study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects on bacterial growth at different concentrations.

Summary Table of Biological Activities

Activity Type Description
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
NeuroprotectiveReduces oxidative stress-induced neuronal damage; mitigates cell death
Anti-inflammatoryDownregulates inflammatory cytokines; reduces swelling in murine models
AntimicrobialExhibits inhibitory effects on bacterial strains; potential as an antimicrobial agent

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active site residues, leading to inhibition or activation of the target enzyme . Additionally, the benzothiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Core Scaffold Modifications

The tetrahydrobenzothiophene core is shared among several derivatives (Table 1). Substituents at positions 2 and 3 dictate physicochemical and biological properties:

Table 1: Structural Comparison of Tetrahydrobenzothiophene Derivatives

Compound Name Substituent at Position 2 Position 3 Functional Group Molecular Formula Molecular Weight (g/mol)
Target Compound Trifluoroacetyl amino Methyl carboxylate C₁₆H₁₆F₃NO₃S 359.37
Methyl 2-amino-6-phenyl analog () Amino Methyl carboxylate C₁₆H₁₇NO₂S 287.38
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino) analog () Complex amino-ether Ethyl carboxylate C₂₁H₂₅NO₅S 403.49
Chloroacetamide derivative () Chloroacetamide Ethyl carboxylate/carbonitrile C₁₇H₁₇ClNO₂S 338.84

Key Observations :

  • Ester Groups : Methyl esters (target compound) are typically more hydrolytically labile than ethyl esters (), but the trifluoroacetyl group may sterically hinder hydrolysis .

Research Findings and Data Gaps

  • Spectroscopic Data : and provide NMR and HRMS data for analogs, but the target compound lacks reported spectral confirmation.
  • Crystallography : Tools like SHELXL () and ORTEP-3 () could elucidate its crystal structure, particularly hydrogen-bonding patterns influenced by the trifluoroacetyl group .

Biological Activity

Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known by its chemical formula C12H12F3N2O3SC_{12}H_{12}F_3N_2O_3S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₂O₃S
Molecular Weight306.304 g/mol
CAS Number297743-78-3
StructureChemical Structure

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity. One study evaluated its efficacy against breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 23.2 µM, indicating potent cytotoxicity.

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that treatment with this compound led to:

  • Early Apoptosis : Increased early apoptotic cells (AV+/PI−) by 2.3 times compared to untreated controls.
  • Late Apoptosis : Late apoptotic cells (AV+/PI+) increased by 6.6 times.
  • Cell Cycle Arrest : Significant accumulation in the G2/M phase and S phase of the cell cycle was observed.

These findings suggest that the compound effectively disrupts normal cellular processes, leading to programmed cell death and potentially preventing tumor proliferation .

Comparative Efficacy

A comparative analysis of various derivatives showed that this compound ranked among the most active compounds tested. The following table summarizes the IC50 values for several related compounds:

Compound NameIC50 (µM)
Methyl 6-methyl-2-[(trifluoroacetyl)amino]23.2
Compound A29.5
Compound B45.0
Compound C52.9

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : Evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound induced significant apoptosis and cell cycle arrest, confirming its potential as an antitumor agent.
  • Hepatotoxicity Assessment :
    • In a separate study assessing hepatotoxicity in mice treated with various chemotherapeutics including this compound, it was found to mitigate liver enzyme elevation typically associated with chemotherapy-induced toxicity .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound can be synthesized via acylation reactions using anhydrides (e.g., trifluoroacetic anhydride) in dry dichloromethane (CH₂Cl₂) under nitrogen protection. Key steps include refluxing the intermediate with the anhydride, followed by purification via reverse-phase HPLC using methanol-water gradients (30% → 100%) to achieve high purity (67–70% yields). Reaction monitoring via thin-layer chromatography (TLC) and intermediate characterization by IR and NMR are critical for reproducibility .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • IR spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹).
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., tetrahydrobenzothiophene ring protons at δ 1.5–3.0 ppm) and carbon assignments.
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns.
  • Melting point analysis : Provides purity indicators (e.g., 197–226°C for analogs) .

Q. How can researchers ensure the compound’s stability during synthesis?

  • Use anhydrous CH₂Cl₂ under nitrogen to prevent hydrolysis of the trifluoroacetyl group.
  • Avoid prolonged exposure to moisture or acidic/basic conditions.
  • Store intermediates at low temperatures (-20°C) in inert atmospheres .

Q. What purification methods are effective for this compound?

Reverse-phase HPLC with methanol-water gradients achieves >98% purity. For less polar analogs, recrystallization in methanol or ethanol is suitable .

Q. How is the compound’s electrochemical behavior analyzed?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in non-aqueous solvents (e.g., acetonitrile) can assess redox properties. Reference electrodes (Ag/Ag⁺) and supporting electrolytes (tetrabutylammonium hexafluorophosphate) are typically used .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Cross-validation : Compare ¹³C NMR chemical shifts with X-ray crystallography-derived bond lengths and angles. For example, carbonyl groups in the trifluoroacetyl moiety should align with C=O stretching in IR (~1700 cm⁻¹).
  • Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra using software like Gaussian and compare with experimental data.
  • SHELX refinement : Use SHELXL to refine crystal structures, ensuring hydrogen-bonding networks match spectroscopic observations .

Q. What role does the trifluoroacetyl group play in the compound’s reactivity?

  • Electron-withdrawing effects : Enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis).
  • Steric hindrance : The CF₃ group may restrict rotational freedom, influencing conformational stability in solution and solid states.
  • Comparative studies : Replace CF₃ with acetyl or benzoyl groups to assess reactivity differences .

Q. How can hydrogen-bonding patterns in the crystal structure be analyzed?

  • Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using software like Mercury.
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to identify directional hydrogen bonds (N–H···O=C) and π-π stacking interactions .

Q. How to design assays for evaluating the compound’s biological activity?

  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Mechanistic studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake).
  • SAR analysis : Modify the tetrahydrobenzothiophene core or acyl groups to correlate structure with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to bacterial enzymes (e.g., DNA gyrase).
  • MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER).
  • Pharmacophore modeling : Identify critical functional groups (e.g., trifluoroacetyl as a hydrogen-bond acceptor) .

Notes

  • For crystallography, prioritize SHELX-refined structures and ORTEP-3 visualizations .
  • Methodological rigor is critical for reconciling structural and spectroscopic data contradictions .

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